molecular formula C11H12N2O2 B1581064 Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 67625-35-8

Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B1581064
CAS RN: 67625-35-8
M. Wt: 204.22 g/mol
InChI Key: XPOOAFBBNVKPCQ-UHFFFAOYSA-N
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Patent
US08058274B2

Procedure details

2-Amino-6-methylpyridine (5 g, 0.05 mol) was dissolved in tetrahydrofuran (100 mL). Ethyl bromopyruvate (9 g, 0.05 mol) was added and the mixture was refluxed for 4 hours. The reaction was cooled and the solid that formed was filtered to give 6 grams of 5-methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester. Rf 0.45, 2% methanol/dichloromethane; MS m/z 205 (M+H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]=1.Br[CH2:10][C:11](=O)[C:12]([O:14][CH2:15][CH3:16])=[O:13]>O1CCCC1>[CH2:15]([O:14][C:12]([C:11]1[N:1]=[C:2]2[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]2[CH:10]=1)=[O:13])[CH3:16]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=NC(=CC=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
9 g
Type
reactant
Smiles
BrCC(C(=O)OCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
the solid that formed
FILTRATION
Type
FILTRATION
Details
was filtered

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1N=C2N(C(=CC=C2)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 58.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.